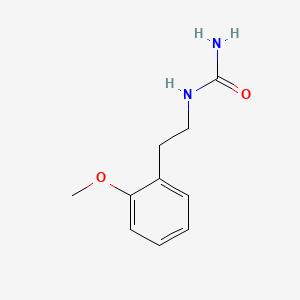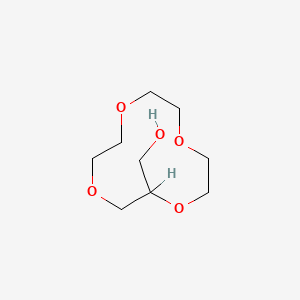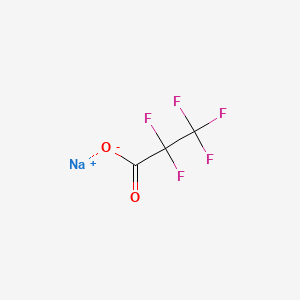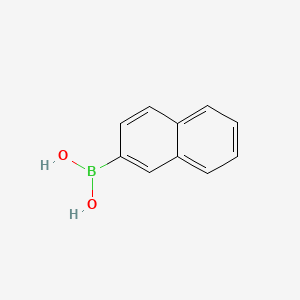
2-Naphthaleneboronic acid
Overview
Description
Beta-naphthylboronic acid, also known as 2-naphthylboronic acid, is an organic compound containing a boronic acid functional group attached to a naphthalene ring. It is a white to off-white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and methanol. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
2-Naphthaleneboronic acid is an organometallic compound that primarily targets the process of catalysis and pharmaceutical manufacturing . It is used in the study of enantioselective rhodium-catalyzed addition of aryl boronic acids to 2,2,2-trifluoroacetophenones .
Mode of Action
The compound interacts with its targets through a process known as the rhodium-catalyzed addition of aryl boronic acids . This interaction leads to the formation of chiral, tertiary trifluoromethyl alcohols . It is also employed in a study of a palladium-catalyzed addition of aryl boronic acids to nitriles providing aryl ketones .
Biochemical Pathways
The biochemical pathways affected by this compound involve the addition of aryl boronic acids to 2,2,2-trifluoroacetophenones . The downstream effects of this pathway lead to the production of chiral, tertiary trifluoromethyl alcohols .
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of chiral, tertiary trifluoromethyl alcohols . This is achieved through the enantioselective rhodium-catalyzed addition of aryl boronic acids to 2,2,2-trifluoroacetophenones .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and light. It is recommended to store the compound in a dark place, sealed, and at room temperature . These conditions help maintain the compound’s stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-naphthylboronic acid can be synthesized through several methods, including:
Grignard Reagent Method: This involves the reaction of 2-bromonaphthalene with magnesium in dry ether to form the Grignard reagent, which is then treated with trimethyl borate to yield beta-naphthylboronic acid.
Lithium-Halogen Exchange Method: This method involves the reaction of 2-bromonaphthalene with n-butyllithium, followed by the addition of trimethyl borate to produce beta-naphthylboronic acid.
Industrial Production Methods: Industrial production of beta-naphthylboronic acid typically involves large-scale Grignard reactions due to their high yield and efficiency. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products .
Types of Reactions:
Oxidation: Beta-naphthylboronic acid can undergo oxidation reactions to form naphthoquinones.
Reduction: It can be reduced to form naphthyl alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Naphthyl alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Beta-naphthylboronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Naphthylboronic Acid: Similar in structure but with the boronic acid group attached to the 1-position of the naphthalene ring.
Phenylboronic Acid: Contains a phenyl group instead of a naphthalene ring.
2-Thienylboronic Acid: Contains a thiophene ring instead of a naphthalene ring.
Uniqueness: Beta-naphthylboronic acid is unique due to its specific structural arrangement, which provides distinct reactivity and selectivity in chemical reactions. Its ability to form stable boronate esters with diols makes it particularly useful in sensing applications and as a synthetic intermediate in organic chemistry .
Properties
IUPAC Name |
naphthalen-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTRDYONBVUWPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370265 | |
| Record name | 2-Naphthaleneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32316-92-0 | |
| Record name | 2-Naphthylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32316-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Naphthaleneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032316920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthaleneboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50370265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (naphthalen-2-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NAPHTHALENEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP24ZQS9BM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-Naphthaleneboronic acid in organic synthesis?
A: this compound serves as a crucial building block in organic synthesis, particularly in Suzuki coupling reactions. [, ] This palladium-catalyzed cross-coupling reaction facilitates the formation of biaryl compounds, which are prevalent in pharmaceuticals and natural products. For instance, this compound has been employed in synthesizing analogs of the anti-HIV alkaloid michellamine B. []
Q2: Can you describe a cost-effective method for synthesizing this compound?
A: A pilot-scale experiment demonstrated a cost-effective method for synthesizing this compound using a Grignard reagent method. [] This method utilizes the readily available 2-bromonaphthalene as a starting material and avoids the use of expensive butyllithium reagents. By optimizing the reaction conditions, including material ratios and temperatures, a yield of 72.4% was achieved, making this approach economically viable. []
Q3: Does this compound exhibit any biological activity?
A: While not inherently biologically active, this compound plays a crucial role in synthesizing biologically active compounds. For example, two simplified analogs of michellamine B, an anti-HIV alkaloid, were synthesized using this compound as a key building block. [] These analogs demonstrated inhibitory activity against recombinant HIV reverse transcriptase and rat brain protein kinase C. [] This highlights the potential of this compound as a starting material for developing novel therapeutics.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
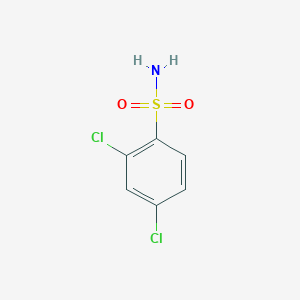
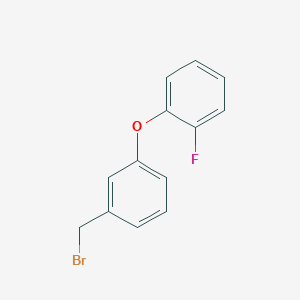
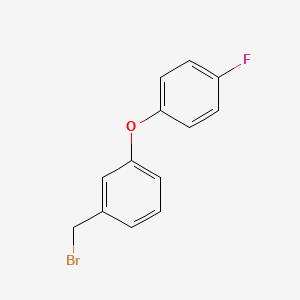
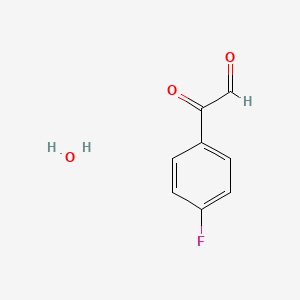
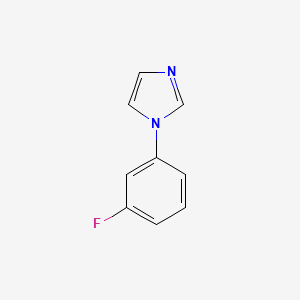

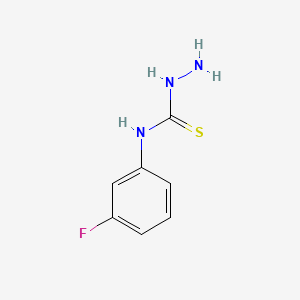
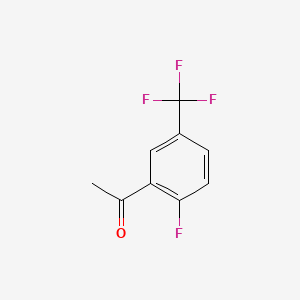
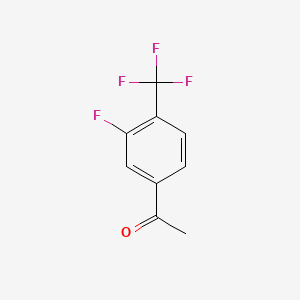
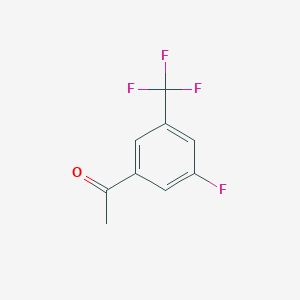
![3-[[4-(Trifluoromethyl)phenyl]methylidene]chromen-4-one](/img/structure/B1301903.png)
